molecular formula C9H5F2NO2 B11926877 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole

Cat. No.: B11926877
M. Wt: 197.14 g/mol
InChI Key: MDDWTJUGZFQNOV-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted phenyl derivatives. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluorophenyl)-5-methoxyisoxazole
  • 3-(2,5-Difluorophenyl)-5-aminomethylisoxazole
  • 3-(2,5-Difluorophenyl)-5-chloroisoxazole

Uniqueness

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the difluorophenyl group increases its stability and biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-7(11)6(3-5)8-4-9(13)14-12-8/h1-4,12H

InChI Key

MDDWTJUGZFQNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=O)ON2)F

Origin of Product

United States

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